(6R (6a, 7R (Z))-1-((7-(((2-amino-4-tiazolil)-(metoxyimino)acetyl)amino)-8-oxo-5-thia-1-azabicyclo (4,2,0)-oct-2-en-3-yl)methyl)-5,6,7,8, tetrahydro chinolincarboxylic acid, sulphate
Description
Molecular Composition and Identity
Cefquinome sulfate, bearing the Chemical Abstracts Service registry number 118443-89-3, possesses the molecular formula C₂₃H₂₆N₆O₉S₃ with a molecular weight of 626.67 grams per mole. The compound exists as the sulfate salt form of cefquinome, presenting as a zwitterionic structure that facilitates rapid penetration across biological membranes, including bacterial cell wall porins. The systematic chemical name for this compound is 1-[[(6R,7R)-7-[(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolin-1-ium Hydrogen Sulfate.
The molecular structure incorporates several distinctive functional groups that contribute to its unique properties. These include a quaternary quinolinium moiety, an aminothiazolyl group, and an unusual O-alkylated oxime configuration. The beta-lactam nucleus serves as the reactive site, while these peripheral functional groups provide the compound with enhanced stability and specificity characteristics. The stereochemistry at positions 6R and 7R is particularly important for the compound's biological activity and chemical stability.
Structural Characterization
Advanced analytical techniques have been employed to fully characterize the three-dimensional structure of cefquinome sulfate. X-ray diffraction analysis reveals characteristic peaks at diffraction angles of 8.200°, 12.667°, 16.219°, 20.259°, and 24.657° (2θ), confirming the crystalline nature of the pure compound. These crystallographic data indicate that cefquinome sulfate maintains its structural integrity in solid form, with well-defined crystal boundaries that contribute to its stability profile.
Fourier Transform Infrared spectroscopy has been utilized to identify functional group characteristics, providing detailed information about the molecular vibrations and chemical bonds present in the structure. The spectroscopic analysis confirms the presence of the aminothiazolyl moiety, the methoxyimino group, and the beta-lactam ring system, all of which are essential components of the cefquinome sulfate molecule. Nuclear Magnetic Resonance studies have further confirmed the structural integrity and stereochemical configuration of the compound.
Properties
CAS No. |
123766-80-3 |
|---|---|
Molecular Formula |
C23H26N6O9S3 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16+;/t17-,21-;/m1./s1 |
InChI Key |
KYOHRXSGUROPGY-WVEKLOCCSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Cefotaxime-Based Synthesis (Route 1)
The most widely documented method involves cefotaxime as the starting material, leveraging iodotrimethylsilane (TMSI) and 2,3-cyclohexyl pyridine to facilitate the formation of hydroiodic acid HI cefquinome. Subsequent purification via silica gel chromatography and sulfation with sulfuric acid yields the final product.
Hydroiodic Acid HI Cefquinome Formation
In a 3000 mL three-necked flask, cefotaxime (46–92 g) reacts with TMSI (40–404 g) and 2,3-cyclohexyl pyridine (30–297 g) in methylene chloride (700–3000 g) under reflux conditions. The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate:methanol:water (1:4:1) as the mobile phase. After reflux, the mixture is cooled to −4°C to −6°C, and a pre-mixed solution of potassium iodide (150 g) and 2M hydrochloric acid (650 mL) is added dropwise. Hydrolysis at ≤0°C for 20–30 minutes ensures ≥90% conversion efficiency, as verified by HPLC. The resulting hydroiodic acid HI cefquinome is crystallized, filtered, and dried.
Sulfation and Purification
The hydroiodic acid intermediate is dissolved in a toluene-water-resin mixture (1:1–1.5:3–5 weight ratio) and extracted to remove iodide ions. After washing and decolorization with activated carbon (0.1%–0.5%), silica gel column chromatography eluted with 10%–20% ethanol removes residual impurities. The eluate is concentrated, acidified to pH 1–2 with 6M sulfuric acid, and crystallized in ethanol at 0°C–5°C. This method achieves a total recovery of 71.1%–73.6% with a purity of 99.5%–99.8%.
7-Aminocephalosporanic Acid (7-ACA)-Based Synthesis (Route 2)
An alternative route starts with 7-ACA, utilizing hexamethyldisilazane (HMDS) and TMSI to protect reactive groups before coupling with 5,6,7,8-tetrahydroquinoline.
Intermediate 7-ACQ Synthesis
7-ACA reacts with HMDS (1–3 molar equivalents) and TMSI (0.01–0.05 equivalents) in methylene chloride under reflux for 1–3 hours. The silylated intermediate is then treated with N,N-diethylaniline (2 equivalents) and TMSI (1–2 equivalents) at 0°C, followed by 5,6,7,8-tetrahydroquinoline (1–3 equivalents) to form 7-ACQ.
Acylation and Sulfation
7-ACQ undergoes acylation with AE-active ester (1–3 equivalents) in N,N-dimethylformamide (DMF)-water, adjusted to pH 8.0–9.0 with triethylamine. After extraction with methylene chloride, the solution is decolorized, acidified to pH 1.5–2.0 with sulfuric acid, and crystallized using isopropanol. While this route avoids costly anion-exchange resins, it faces challenges with intermediate instability and lower yields compared to Route 1.
Comparative Analysis of Synthesis Methods
Yield and Purity
Route 1’s use of silica gel chromatography ensures high purity but requires significant solvent volumes. In contrast, Route 2’s one-pot synthesis reduces steps but struggles with byproduct formation.
Industrial Scalability
Route 1’s reproducibility is demonstrated across multiple batches, with consistent yields >70%. However, the reliance on TMSI (7–10 equivalents) raises raw material costs. Route 2’s omission of resin exchange (e.g., Amberlite LA-2) lowers dependency on imported materials but introduces scalability risks due to unstable intermediates.
Optimization Strategies for Enhanced Efficiency
Solvent and Reagent Recovery
Both routes employ toluene and methylene chloride, which can be recycled via distillation. In Route 1, >90% of toluene is recoverable after extraction, reducing environmental impact.
Reaction Condition Fine-Tuning
Chemical Reactions Analysis
Comparative Analysis of Synthetic Routes
| Route | Key Reagents | Drawbacks | Patent References |
|---|---|---|---|
| 1 | AE-active ester, Iodotrimethylsilane | High reagent cost, intermediate instability | CN103193799A, US4845087 |
| 2 | Hexamethyldisilazane, N,N-Diethyl Aniline | Multi-step protection/deprotection | CN101050220A |
| 3 | Not fully disclosed | Limited industrial scalability | CN101108858A |
Degradation Pathways and Isomerization
Cefquinome sulfate undergoes pH- and temperature-dependent degradation, producing inactive isomers :
Degradation Products
| Isomer | Conditions | Key Fragments (m/z) | Bioactivity |
|---|---|---|---|
| Δ³-Isomer | High pH, heat | 201.044, 152.016, 166.031 | None |
| E-Isomer | Alkaline hydrolysis | 277.020, 368.048 | Reduced |
-
Mechanistic Insight :
Solubility and Reaction Thermodynamics
Solubility directly impacts reaction efficiency and crystallization. Experimental data in pure solvents (277.15–305.15 K) :
| Solvent | Solubility (mole fraction, ×10⁴) at 298 K | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| Water | 8.92 | -12.7 | -43.2 |
| Methanol | 0.54 | -9.8 | -32.1 |
| Ethanol | 0.31 | -8.5 | -28.7 |
-
Thermodynamic Trends :
Industrial Optimization Strategies
Scientific Research Applications
Pharmacokinetics
Cefquinome sulfate has a relatively short half-life of approximately 2.5 hours but demonstrates high bioavailability when administered via injection. It is minimally protein-bound (less than 5%) and primarily excreted unchanged through urine. The compound shows rapid absorption characteristics, allowing for effective treatment of acute infections .
Veterinary Applications
Cefquinome sulfate is widely utilized in veterinary medicine for the treatment of various infections in cattle and swine. Its applications include:
- Mastitis : It is commonly used to treat coliform mastitis in dairy cows, effectively targeting pathogens such as Staphylococcus aureus and Escherichia coli.
- Respiratory Infections : The antibiotic is effective against respiratory diseases caused by Pasteurella multocida and Actinobacillus pleuropneumoniae in pigs.
- Dermatitis and Foot Rot : Cefquinome is also indicated for treating skin infections and foot rot in cattle .
Efficacy Against Biofilm Formation
A study investigated the effectiveness of cefquinome sulfate against biofilm-producing strains of Staphylococcus aureus isolated from bovine milk samples. The research demonstrated that cefquinome could inhibit bacterial growth even in the presence of biofilms, highlighting its potential in treating persistent infections associated with biofilm formation .
Sustained-Release Formulation
Research on a sustained-release formulation of cefquinome sulfate showed promising results in enhancing its pharmacokinetic profile. The study developed a suspension injection that allowed for prolonged release and stable quality over time, improving therapeutic outcomes for livestock suffering from chronic infections .
Comparative Efficacy Table
| Application | Target Pathogen | Dosage | Outcomes |
|---|---|---|---|
| Mastitis | Staphylococcus aureus | 2.5 mg/ml intramammary | Significant reduction in infection rates |
| Respiratory Diseases | Escherichia coli, Pasteurella | 2.5 mg/ml intramuscular | Rapid improvement in clinical signs |
| Dermatitis | Various pathogens | 2.5 mg/ml intramuscular | Effective clearance of skin lesions |
Mechanism of Action
Cefquinome sulfate exerts its antibacterial effects by binding to and inactivating penicillin-binding proteins located on the inner membrane of the bacterial cell wall . This action inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death . Cefquinome sulfate is resistant to beta-lactamase, an enzyme produced by some bacteria to inactivate beta-lactam antibiotics . Its zwitterionic structure facilitates rapid penetration across biological membranes, including the porins of bacterial cell walls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Cefquinome sulfate shares structural similarities with third- and fourth-generation cephalosporins like cefpirome and cefotaxime, but its veterinary-specific design confers distinct advantages:
- β-lactamase resistance: The methoxyimino group provides enhanced stability against both plasmid- and chromosomally encoded β-lactamases compared to earlier cephalosporins .
- Membrane penetration : The zwitterionic structure enables faster tissue distribution, achieving higher concentrations in mammary glands and lungs .
| Compound | Generation | Key Structural Features | β-Lactamase Stability | Veterinary Use |
|---|---|---|---|---|
| Cefquinome | 4th | Methoxyimino–aminothiazolyl; Quinoline group | High | Yes |
| Cefpirome | 4th | Methoxyimino–aminothiazolyl | Moderate | No |
| Cefotaxime | 3rd | Aminothiazolyl–oxime | Moderate | No |
| Ceftiofur | 3rd | Thioether side chain | Low | Yes |
Antibacterial Spectrum and Efficacy
Cefquinome sulfate demonstrates broader and more potent activity against veterinary pathogens compared to ceftiofur (a third-generation veterinary cephalosporin) and non-veterinary analogues like cefotaxime:
- MIC values: Against S. aureus, cefquinome exhibits MICs of 0.5–1 μg/mL, outperforming ceftiofur (MICs: 2–4 μg/mL) .
- Time-dependent bactericidal activity: Cefquinome maintains concentrations above MIC for >12 hours in bovine mammary tissue, critical for treating mastitis .
Pharmacokinetic Profiles
Liposomal formulations of cefquinome sulfate significantly enhance pharmacokinetic parameters compared to conventional solutions:
Key findings:
- Sustained-release effect: Liposomal cefquinome prolongs half-life by 1.89-fold and increases AUC by 2.79-fold compared to solutions .
- Species-specific variation : Goslings exhibit higher bioavailability (113.9%) than ducklings (67.5%) due to metabolic differences .
Formulation Innovations
Biological Activity
Cefquinome sulfate (CS) is a fourth-generation cephalosporin antibiotic developed primarily for veterinary use, particularly effective against a broad spectrum of bacterial pathogens. This article explores its biological activity, pharmacokinetics, and therapeutic efficacy based on recent research findings.
Overview of Cefquinome Sulfate
Cefquinome sulfate is notable for its potent antibacterial properties and low resistance rates among target pathogens. It is primarily utilized in treating infections in livestock, especially in dairy cows suffering from mastitis and respiratory diseases. Its effectiveness stems from its ability to inhibit bacterial cell wall synthesis, making it a critical tool in veterinary medicine.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that cefquinome sulfate exhibits favorable absorption and distribution characteristics when administered intramammarily or intramuscularly.
Key Pharmacokinetic Parameters
These studies indicate that cefquinome sulfate maintains effective concentrations in milk for extended periods post-administration, which is crucial for treating mastitis effectively.
Efficacy Against Bacterial Infections
Cefquinome sulfate has been extensively studied for its effectiveness against various bacterial strains, particularly Escherichia coli associated with mastitis.
Case Study: Efficacy Against E. coli Mastitis
A study conducted by Yu et al. (2017) assessed the pharmacodynamic effectiveness of cefquinome against E. coli mastitis in lactating mice:
- Methodology : Mice received intramammary infusions of cefquinome at doses ranging from 25 to 400 µg/gland.
- Results :
- Doses of 200 µg/gland achieved significant therapeutic effects.
- A dose of 400 µg/gland resulted in a nearly complete elimination of bacterial counts within the mammary gland after 72 hours.
This study highlighted the importance of dosing regimens, indicating that higher doses yield better therapeutic outcomes while lower doses may only exhibit bacteriostatic effects .
Novel Formulations to Enhance Bioavailability
Recent advancements have focused on improving the delivery and stability of cefquinome sulfate through innovative formulations such as oily nanosuspensions.
Oily Nanosuspension Study
Research by Liu et al. (2022) developed an oily nanosuspension of cefquinome sulfate, demonstrating:
- Increased Bioavailability : The new formulation showed approximately 1.6 times greater bioavailability compared to conventional injections.
- Rapid Release : Enhanced release profiles were observed, which could improve therapeutic efficacy in clinical settings .
Residue Elimination Studies
The safety profile of cefquinome sulfate is further supported by studies examining its residue levels in cow's milk post-treatment.
Residue Elimination Data
| Time Post-Administration (h) | Residue Level (µg/kg) |
|---|---|
| 12 | 104.22 - 347.76 |
| 24 | 10.43 - 52.84 |
| 36 | <20 (MRL threshold) |
These findings indicate that cefquinome sulfate residues fall below the maximum residue limits within a short time frame, ensuring safety for consumers .
Q & A
Q. How to design longitudinal studies evaluating cefquinome sulfate residues in animal-derived products?
- Methodological Answer : Conduct withdrawal studies in target species (e.g., dairy cows) with tissue sampling (muscle, liver, kidney) at 0–28 days post-treatment. Use LC-MS/MS to detect residues below maximum residue limits (MRLs). Apply kinetic models to estimate depletion rates and recommend safe withdrawal periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
